molecular formula C24H27N7O B609749 ON123300 CAS No. 1357470-29-1

ON123300

Cat. No.: B609749
CAS No.: 1357470-29-1
M. Wt: 429.5 g/mol
InChI Key: VADOZMZXXRBXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ON123300 is a third-generation potent inhibitor of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5. Cyclin-dependent kinases 4 and 6 are known to cause cell cycle dysregulation in certain cancer types, making them attractive targets for pharmacological inhibition. This compound has shown significant potential in pre-clinical cancer models, particularly in multiple myeloma and leukemia .

Mechanism of Action

Preparation Methods

The synthesis of ON123300 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and specificity as an inhibitor of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5 .

Chemical Reactions Analysis

ON123300 undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activity

ON123300 is a novel multi-kinase inhibitor developed as part of a series of compounds aimed at targeting specific oncogenic pathways in various cancers, particularly multiple myeloma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound primarily inhibits cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5). These targets are crucial for cell cycle regulation and energy homeostasis, respectively. The compound exhibits potent inhibitory activity against CDK4 with an IC50 of 3.8 nM and against PI3K-δ with an IC50 of 144 nM, demonstrating its dual-targeting capability ( ).

Key Pathways Affected

  • Cell Cycle Regulation : this compound induces cell cycle arrest primarily at the G1 phase, leading to apoptosis in multiple myeloma cells. This is achieved through the inhibition of Rb phosphorylation, a critical regulator of the cell cycle ( ).
  • Apoptosis Induction : Treatment with this compound results in significant increases in both early and late apoptotic populations in multiple myeloma cell lines, contrasting with the effects of other CDK inhibitors like PD0332991, which do not induce apoptosis ( ).
  • mTOR Pathway Modulation : The compound also negatively regulates the mTOR pathway, impacting cellular growth and survival mechanisms ( ).

Efficacy in Preclinical Studies

This compound has demonstrated significant antitumor activity in various preclinical models. Below are summarized findings from notable studies:

Study Cancer Type Findings
Perumal et al. (2016)Multiple MyelomaThis compound induced apoptosis and cell cycle arrest; effective in reducing tumor burden in xenograft models ( ).
NCI Study (2015)GlioblastomaDemonstrated strong inhibition of U87 glioma cell proliferation; favorable pharmacokinetic profile for brain penetration ( ).
ResearchGate Study (2016)Mantle Cell LymphomaInduced apoptosis and inhibited tumor growth significantly compared to PD0332991 ( ).

Case Study 1: Multiple Myeloma

In a study involving MM1.S and NCI-H929 cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometric analysis showed that this compound effectively reduced levels of phosphoRb and phosphoS6K, indicating its role in disrupting anti-apoptotic signaling pathways ( ).

Case Study 2: Glioblastoma

The pharmacokinetic studies indicated that this compound could effectively penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors. In vitro assays showed that it could suppress Akt phosphorylation while activating Erk pathways when combined with gefitinib, enhancing its therapeutic potential against glioblastoma ( ).

Properties

IUPAC Name

8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADOZMZXXRBXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357470-29-1
Record name ON-123300
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NARAZACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ON123300
Reactant of Route 2
Reactant of Route 2
ON123300
Reactant of Route 3
Reactant of Route 3
ON123300
Reactant of Route 4
Reactant of Route 4
ON123300
Reactant of Route 5
Reactant of Route 5
ON123300
Reactant of Route 6
Reactant of Route 6
ON123300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.